1-(2-sulfosulfanylethylamino)pentane
Description
1-(2-Sulfosulfanylethylamino)pentane is a sulfur-containing organic compound with a unique structural framework combining a pentane backbone, an ethylamino group, and a sulfosulfanyl (-S-SO₃H) moiety. Its theoretical applications could include roles as a surfactant, catalyst, or intermediate in organosulfur chemistry, but these remain speculative without empirical validation .
Properties
CAS No. |
1190-89-2 |
|---|---|
Molecular Formula |
C7H17NO3S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
InChI Key |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
Canonical SMILES |
CCCCCNCCSS(=O)(=O)O |
Other CAS No. |
1190-89-2 |
Synonyms |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-sulfosulfanylethylamino)pentane can be synthesized through the reaction of ethanethiol with 2-pentylamine in the presence of sulfuric acid. The reaction typically involves the following steps:
Formation of the intermediate: Ethanethiol reacts with 2-pentylamine to form an intermediate compound.
Esterification: The intermediate compound is then treated with sulfuric acid to form the hydrogen sulfate ester.
Industrial Production Methods
Industrial production of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-sulfosulfanylethylamino)pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The hydrogen sulfate ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanethiol derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-sulfosulfanylethylamino)pentane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity. The hydrogen sulfate ester group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include pentane derivatives with appended functional groups, such as:
- 3-Chloro-3-methylpentane: A halogenated alkane studied in dehydrochlorination reactions (Table I, ). Its reactivity contrasts with 1-(2-sulfosulfanylethylamino)pentane, as chlorine substituents favor elimination over nucleophilic substitution, whereas sulfosulfanyl groups may act as leaving groups or redox-active sites .
- 2-Methylpentane and 3-Methylpentane: Branched alkanes with industrial relevance ().
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Findings :
- Polarity and Solubility: The sulfosulfanyl group in 1-(2-sulfosulfanylethylamino)pentane likely enhances water solubility compared to nonpolar pentane or halogenated derivatives. This aligns with trends observed in diethyl ether and dichloromethane extracts of polar compounds like syringaldehyde ().
- Thermal Stability : Unlike pentane (boiling point < -50°C in EPS formulations; ), the target compound’s stability is undefined but expected to be higher due to stronger intermolecular forces from sulfonic acid and amine groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
